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CAS No.: 133373-31-6

Cat. No.: B2424378

Get Quote

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)-2-
hydroxypropanoic acid

Foreword: Unveiling a Versatile Pharmaceutical
Building Block
3-(2-Chlorophenyl)-2-hydroxypropanoic acid is a bifunctional organic molecule that holds

significant promise as a versatile intermediate in the synthesis of complex pharmaceutical

compounds. Its structure, featuring a carboxylic acid, a secondary alcohol, and a chlorinated

phenyl ring, offers multiple points for chemical modification, making it a valuable scaffold in

medicinal chemistry. This guide provides a comprehensive exploration of its chemical

properties, synthesis, and characterization, grounded in established chemical principles and

supported by available data. Our objective is to equip researchers and drug development

professionals with the technical insights necessary to effectively utilize this compound in their

synthetic endeavors.
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Molecular Structure and Physicochemical Profile
Understanding the fundamental structure and properties of a molecule is the cornerstone of its

application in synthesis. 3-(2-Chlorophenyl)-2-hydroxypropanoic acid is a derivative of

propanoic acid, characterized by a hydroxyl group at the alpha-position (C2) and a 2-

chlorophenyl group at the beta-position (C3).

Chemical Identity
A consistent and unambiguous identification of a chemical entity is critical for scientific

communication and reproducibility. The following table summarizes the key identifiers for 3-(2-
Chlorophenyl)-2-hydroxypropanoic acid.

Identifier Value Source

IUPAC Name
3-(2-chlorophenyl)-2-

hydroxypropanoic acid
N/A

CAS Number 133373-31-6 [1]

Molecular Formula C₉H₉ClO₃ [2]

Molecular Weight 200.62 g/mol [3]

Canonical SMILES
C1=CC=C(C(=C1)CC(C(=O)O)

O)Cl
[2]

InChI

InChI=1S/C9H9ClO3/c10-7-4-

2-1-3-6(7)5-8(11)9(12)13/h1-

4,8,11H,5H2,(H,12,13)

[2]

InChIKey
VKBJHUQUYGMTJL-

UHFFFAOYSA-N
[2]

Computed Physicochemical Properties
While experimental data for this specific molecule is limited, computational models provide

valuable predictions for its physicochemical behavior. These properties are crucial for

anticipating its solubility, reactivity, and pharmacokinetic profile in drug development contexts.
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Property Predicted Value Source

Monoisotopic Mass 200.02402 Da [2]

XLogP 1.8 [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 3 [2]

pKa (Acidic) ~3.8 (Estimated) [4]

The predicted XLogP value of 1.8 suggests moderate lipophilicity. The presence of both

hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl

oxygens, chlorine) indicates that its solubility will be dependent on the pH and the nature of the

solvent. The estimated pKa, analogous to lactic acid (pKa 3.86), confirms its acidic nature,

which is a key determinant of its behavior in physiological environments and separation

protocols.[4]

Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 3-(2-Chlorophenyl)-2-
hydroxypropanoic acid are central to its utility as a chemical intermediate.

General Synthetic Strategies
3-Aryl-2-hydroxypropanoic acids are key intermediates for various pharmaceutically important

compounds.[5] Their synthesis often involves the creation of the C2-C3 bond and the

introduction of the hydroxyl and carboxyl functionalities. A common and effective strategy

involves the reaction of an aryl aldehyde with a suitable three-carbon synthon.

A plausible synthetic route starting from 2-chlorobenzaldehyde is outlined below. This multi-

step process leverages well-established organic reactions, ensuring a logical and reproducible

pathway.
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Synthesis Workflow

2-Chlorobenzaldehyde Reformatsky Reaction
(with Ethyl 2-bromoacetate & Zn)

Step 1
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate

Intermediate Base Hydrolysis
(e.g., NaOH, H₂O/EtOH)

Step 2
3-(2-Chlorophenyl)-2-hydroxypropanoic acid

Final Product

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-(2-Chlorophenyl)-2-hydroxypropanoic
acid.

Reactivity Profile
The reactivity of this molecule is governed by its three primary functional groups: the carboxylic

acid, the secondary alcohol, and the substituted aromatic ring.

Carboxylic Acid Group: This group is the most acidic site and readily undergoes reactions

typical of carboxylic acids, such as:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amide Formation: Activation (e.g., with thionyl chloride to form an acyl chloride) followed

by reaction with amines to yield amides. This is a crucial step in building more complex

drug-like molecules.

Secondary Alcohol Group: The hydroxyl group can be:

Oxidized: Using mild oxidizing agents to form the corresponding α-keto acid, 3-(2-

chlorophenyl)-2-oxopropanoic acid.

Alkylated/Acylated: To form ethers or esters, which can serve as protecting groups or

introduce new functionalities.

Aromatic Ring: The 2-chlorophenyl group can undergo electrophilic aromatic substitution.

The chlorine atom is an ortho-, para-director but is deactivating, while the alkyl side chain is

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b2424378/docs?utm_src=pdf-body-img#chemical-properties-of-3-2-chlorophenyl-2-hydroxypropanoic-acid
https://www.benchchem.com/product/b2424378/docs?utm_src=pdf-body#chemical-properties-of-3-2-chlorophenyl-2-hydroxypropanoic-acid
https://www.benchchem.com/product/b2424378/docs?utm_src=pdf-body#chemical-properties-of-3-2-chlorophenyl-2-hydroxypropanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424378?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


a weak ortho-, para-director and activating. The steric hindrance from the side chain will

likely favor substitution at the para-position (C5) relative to the chlorine atom.

The molecule is stable under normal ambient and anticipated storage conditions.[6] However, it

should be kept away from strong oxidizing agents and bases. As with similar propanoic acids, it

may cause skin and eye irritation.[7]

Spectroscopic Characterization: An Analytical
Blueprint
Precise characterization is non-negotiable for verifying the structure and purity of a synthesized

compound. The following sections detail the expected spectroscopic signatures for 3-(2-
Chlorophenyl)-2-hydroxypropanoic acid based on its structure and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each

type of proton in the molecule. The integration of these signals should correspond to the

number of protons in each environment.
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Proton
Environment

Predicted δ
(ppm)

Predicted
Multiplicity

Coupling To Rationale

Carboxylic Acid

(-COOH)
10.0 - 12.0 Broad Singlet -

Acidic proton,

often broad due

to hydrogen

bonding and

exchange.[8]

Aromatic (Ar-H) 7.2 - 7.5 Multiplet Other Ar-H

Complex splitting

due to coupling

between

adjacent

aromatic protons.

Methine (CH-

OH)
4.3 - 4.5

Doublet of

Doublets (dd)
-CH₂-

Coupled to the

two

diastereotopic

methylene

protons.

Methylene (-

CH₂-)
2.9 - 3.2 Multiplet -CH(OH)-

Protons are

diastereotopic

due to the

adjacent chiral

center, leading to

complex splitting.

Alcohol (-OH) 3.0 - 5.0 Broad Singlet -

Signal can be

broad and its

position variable;

may exchange

with D₂O.[8]

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of

distinct carbon environments.
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Carbon Environment Predicted δ (ppm) Rationale

Carbonyl (-C=O) 175 - 180
Typical range for a carboxylic

acid carbon.

Aromatic (Ar-C) 125 - 140

Six distinct signals are

expected due to the

substitution pattern.

Methine (-CHOH) 70 - 75
Carbon attached to an oxygen

atom is deshielded.

Methylene (-CH₂-) 38 - 42
Aliphatic carbon adjacent to an

aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of their bonds.[9]

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Appearance

O-H (Carboxylic Acid) Stretch 2500 - 3300 Very Broad, Strong

O-H (Alcohol) Stretch 3200 - 3550
Broad, overlaps with

acid O-H

C-H (Aromatic) Stretch 3000 - 3100 Sharp, Medium

C-H (Aliphatic) Stretch 2850 - 3000 Medium

C=O (Carboxylic Acid) Stretch 1700 - 1725 Strong, Sharp

C=C (Aromatic) Stretch 1450 - 1600 Medium to Weak

C-O (Acid & Alcohol) Stretch 1000 - 1300 Strong

C-Cl Stretch 750 - 800 Strong
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The IR spectrum provides a rapid and effective method to confirm the presence of the key

hydroxyl and carbonyl functionalities.[10]

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to

the molecular weight (m/z ≈ 200).

Isotopic Pattern: A key feature will be the presence of a prominent M+2 peak at m/z ≈ 202,

with an intensity of approximately one-third of the M+ peak. This is the characteristic isotopic

signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

Fragmentation: Common fragmentation pathways would include the loss of water ([M-H₂O]⁺)

from the alcohol and the loss of the carboxyl group ([M-COOH]⁺). The predicted collision

cross-section data from PubChem further aids in structural confirmation.[2]

Role in Drug Discovery and Development
The true value of an intermediate like 3-(2-Chlorophenyl)-2-hydroxypropanoic acid lies in its

potential to serve as a starting point for the synthesis of biologically active molecules.

Derivatives of chlorophenyl-containing scaffolds have shown promise in various therapeutic

areas.[11][12] For example, some pyrrolidine-2,5-dione derivatives containing a 2-chlorophenyl

group have demonstrated significant anticonvulsant activity.[12]
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Drug Discovery Application

3-(2-Chlorophenyl)-2-
hydroxypropanoic acid

(Starting Material)

Chemical Modification
(e.g., Amide Coupling, Esterification)

Synthesis

Library of Derivatives

Biological Screening
(e.g., Enzyme Assays, Cell-based Assays)

Hit Compound

Lead Optimization

Drug Candidate
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Caption: Role of the title compound as a scaffold in a typical drug discovery workflow.
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Experimental Protocol: Synthesis via Reformatsky
Reaction
This section provides a detailed, self-validating protocol for the synthesis and subsequent

characterization of the title compound. The causality behind each step is explained to provide a

deeper understanding of the process.

Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)-3-
hydroxypropanoate

Principle: The Reformatsky reaction is a classic method for forming β-hydroxy esters. It

involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc

metal. The zinc inserts into the carbon-bromine bond to form an organozinc reagent (a zinc

enolate), which then adds to the carbonyl group of the aldehyde.

Procedure:

Activate zinc dust (2.0 eq) by stirring with 1M HCl, followed by washing with water,

ethanol, and diethyl ether, and drying under vacuum. This removes the passivating oxide

layer, ensuring reactivity.

To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated

zinc and dry tetrahydrofuran (THF).

Add a solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromoacetate (1.5 eq) in dry

THF dropwise to the stirred zinc suspension.

The reaction is often initiated by gentle heating. Once initiated, the addition rate should be

controlled to maintain a gentle reflux.

After the addition is complete, stir the reaction mixture at reflux for 1-2 hours until TLC

analysis indicates the consumption of the aldehyde.

Cool the reaction to room temperature and quench by slowly adding a saturated aqueous

solution of ammonium chloride (NH₄Cl). This hydrolyzes the zinc alkoxide intermediate

and dissolves zinc salts.
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Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-hydroxy

ester.

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(2-Chlorophenyl)-2-
hydroxypropanoic acid

Principle: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate

salt, which is then protonated with acid to give the final carboxylic acid.

Procedure:

Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

Add a solution of sodium hydroxide (2-3 eq) in water.

Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC

until the starting ester is fully consumed.[13]

Cool the mixture and remove the ethanol under reduced pressure.

Wash the remaining aqueous solution with diethyl ether to remove any non-polar

impurities.

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M

HCl. The product should precipitate as a solid.

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic

salts, and dry under vacuum to yield the final product.

Recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) can be

performed for further purification.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorophenyl-2-hydroxypropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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